molecular formula C20H21N3O4S B2520683 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-75-0

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2520683
CAS No.: 886912-75-0
M. Wt: 399.47
InChI Key: YROKSKQXHTVHNQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the tert-butyl and methanesulfonylphenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of key enzymes involved in disease processes, such as kinases and proteases .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-methylphenyl)benzamide

Uniqueness

4-tert-butyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring and the methanesulfonylphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-20(2,3)15-9-5-13(6-10-15)17(24)21-19-23-22-18(27-19)14-7-11-16(12-8-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKSKQXHTVHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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